molecular formula C10H8N2S B14433597 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- CAS No. 80491-23-2

1,2,3-Thiadiazole, 4-(2-phenylethenyl)-

Cat. No.: B14433597
CAS No.: 80491-23-2
M. Wt: 188.25 g/mol
InChI Key: LLWUWMROYZSXNO-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocycles in Advanced Chemical Research

Nitrogen and sulfur-containing heterocycles are of paramount importance in numerous areas of scientific endeavor, including medicinal chemistry, materials science, and agriculture. Their significance stems from their diverse biological activities and unique physicochemical properties. The presence of both nitrogen and sulfur atoms within a cyclic framework imparts distinct electronic characteristics and reactivity patterns compared to their carbocyclic counterparts.

These heterocycles are integral components of many biologically active molecules, including pharmaceuticals and agrochemicals. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes them ideal scaffolds for designing molecules that can interact with biological targets like enzymes and receptors. The structural diversity of nitrogen-sulfur heterocycles allows for fine-tuning of their steric and electronic properties to optimize their biological efficacy.

In the realm of material sciences, these compounds are explored for their potential applications in organic electronics, owing to their inherent aromaticity and the presence of heteroatoms that can influence their charge transport properties. The rich chemistry of nitrogen-sulfur heterocycles continues to be a fertile ground for the discovery of novel compounds with valuable applications.

Historical Context of 1,2,3-Thiadiazole (B1210528) Synthesis and Fundamental Investigations

The first derivatives of 1,2,3-thiadiazole were prepared in the late nineteenth century, marking the beginning of over a century of research into this heterocyclic system. The development of synthetic methodologies has been crucial to the exploration of their chemical and biological properties. Among the various synthetic routes, the Hurd-Mori synthesis stands out as a classical and widely utilized method. wikipedia.orgmdpi.com This reaction typically involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂) to yield the 1,2,3-thiadiazole ring. wikipedia.orgmdpi.comresearchgate.net

Other notable synthetic approaches include the Wolff synthesis , which involves the heterocyclization of α-diazo thiocarbonyl compounds, and the Pechmann synthesis , based on the cyclization of diazoalkanes with a carbon-sulfur double bond. Over the years, numerous modifications and improvements to these classical methods have been developed to enhance yields, broaden the substrate scope, and improve reaction conditions. organic-chemistry.org These synthetic advancements have been instrumental in making a wide array of 1,2,3-thiadiazole derivatives accessible for further investigation.

Fundamental investigations into the 1,2,3-thiadiazole ring have elucidated its aromatic character and its reactivity towards various reagents. The ring is susceptible to both electrophilic and nucleophilic attack, and its thermal and photochemical decomposition pathways have been a subject of significant academic interest.

Scope and Research Trajectory of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- and Related Structures

Synthesis and Characterization: The synthesis of 4-(2-phenylethenyl)-1,2,3-thiadiazole and its derivatives can be achieved through established methods such as the Hurd-Mori reaction, starting from an appropriate styryl ketone precursor. The characterization of these compounds relies on modern spectroscopic techniques. The following tables provide representative spectroscopic data for the core structure.

Proton (¹H) NMR Spectroscopy Data
Chemical Shift (δ) ppm Assignment
~8.5 - 9.0H-5 of 1,2,3-thiadiazole ring
~7.2 - 7.8Aromatic protons of the phenyl ring and vinylic protons
Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.
Carbon-¹³C NMR Spectroscopy Data
Chemical Shift (δ) ppm Assignment
~150 - 160C-4 of 1,2,3-thiadiazole ring
~130 - 140C-5 of 1,2,3-thiadiazole ring
~125 - 135Aromatic and vinylic carbons
Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

Research Findings and Applications: Research into 4-styryl-1,2,3-thiadiazoles and related structures has uncovered a range of promising biological activities. These compounds have been investigated for their potential as:

Anticancer Agents: Several studies have explored the cytotoxic effects of 1,2,3-thiadiazole derivatives against various cancer cell lines. The presence of an aryl or styryl substituent can enhance this activity. nih.govmdpi.com

Antimicrobial Agents: The broad antimicrobial potential of thiadiazole derivatives has been a significant focus of research, with studies demonstrating activity against various bacterial strains. nih.gov

The ongoing research in this area continues to explore the synthesis of new analogues, investigate their mechanisms of action, and evaluate their potential for development into therapeutic agents or other valuable chemical entities. The structure-activity relationship (SAR) studies of these compounds are crucial for designing more potent and selective derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80491-23-2

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4-(2-phenylethenyl)thiadiazole

InChI

InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H

InChI Key

LLWUWMROYZSXNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CSN=N2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,2,3 Thiadiazole, 4 2 Phenylethenyl and Derivatives

Established Synthetic Pathways for the 1,2,3-Thiadiazole (B1210528) Core

The construction of the 1,2,3-thiadiazole ring is a fundamental step in the synthesis of the target compound. Several classical and modern methods have been developed for this purpose.

Hurd-Mori Synthesis and Its Refinements

The Hurd-Mori synthesis is a cornerstone in the formation of the 1,2,3-thiadiazole ring. nih.govwikipedia.org This reaction involves the cyclization of hydrazones, typically N-acyl or N-tosyl derivatives, with thionyl chloride (SOCl₂). nih.govwikipedia.org The starting hydrazones are readily prepared from ketones or aldehydes possessing an α-methylene group.

The reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes cyclization in the presence of an excess of thionyl chloride to yield the 1,2,3-thiadiazole. mdpi.com The versatility of this method allows for the synthesis of a wide range of substituted 1,2,3-thiadiazoles. mdpi.com For instance, ketones with various alkyl and aryl substituents can be converted to their corresponding semicarbazones and subsequently cyclized. mdpi.com

Refinements to the Hurd-Mori synthesis have focused on improving yields, simplifying procedures, and expanding the substrate scope. One such refinement involves the use of ionic liquids in conjunction with sulfonyl hydrazine (B178648) and ketones or diketones to form an ionic liquid hydrazone, which is then treated with thionyl chloride to afford the 1,2,3-thiadiazole in excellent yields. mdpi.com

Cyclization Reactions with Diverse Sulfur Sources

While thionyl chloride is the traditional sulfur source in the Hurd-Mori synthesis, a variety of other sulfur-containing reagents have been employed to construct the 1,2,3-thiadiazole core. These alternative sulfur sources can offer milder reaction conditions, different reactivity profiles, and access to a broader range of derivatives.

Elemental sulfur (S₈) has emerged as a practical and environmentally benign sulfur source. In one approach, N-tosylhydrazones react with elemental sulfur in the presence of a catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), to produce substituted aryl 1,2,3-thiadiazoles. mdpi.com Another method involves a three-component reaction of enaminones, tosylhydrazine, and elemental sulfur, mediated by iodine and dimethyl sulfoxide (B87167) (DMSO), to yield 5-acyl-1,2,3-thiadiazoles.

Sulfur dichloride (SCl₂) has also been utilized as an effective reagent in Hurd-Mori type reactions, in some cases providing higher yields of 1,2,3-thiadiazoles compared to thionyl chloride.

The following table summarizes various sulfur sources used in the synthesis of the 1,2,3-thiadiazole core.

Sulfur Source Precursors Key Features
Thionyl Chloride (SOCl₂) N-acyl/N-tosyl hydrazones Classical Hurd-Mori synthesis. nih.govwikipedia.orgmdpi.com
Elemental Sulfur (S₈) N-tosylhydrazones; Enaminones, tosylhydrazine Metal-free conditions, environmentally benign.

Metal-Free Synthetic Approaches

The development of metal-free synthetic methods is a significant goal in modern organic chemistry due to considerations of cost, toxicity, and environmental impact. Several metal-free strategies for the synthesis of 1,2,3-thiadiazoles have been reported.

Iodine-mediated synthesis is another effective metal-free strategy. An iodine/DMSO catalyzed cyclization of N-tosylhydrazones with sulfur has been developed for the synthesis of 4-aryl-1,2,3-thiadiazoles. wikipedia.org In this reaction, DMSO acts as both a solvent and an oxidant to regenerate the iodine catalyst. wikipedia.org

Electrochemical synthesis offers a green and efficient alternative, obviating the need for external oxidants. nrochemistry.comalfa-chemistry.com An electrochemical approach for the synthesis of fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones has been demonstrated at room temperature. nrochemistry.comalfa-chemistry.com This method involves the anodic oxidation of the phenylhydrazone derivative followed by N,S-heterocyclization. nrochemistry.com

Photocatalytic methods also contribute to the repertoire of metal-free syntheses. Visible light, in conjunction with an organocatalyst like cercosporin, can catalyze the synthesis of 1,2,3-thiadiazoles from azoalkenes and potassium thiocyanate (B1210189) (KSCN) under mild conditions. nih.govwikipedia.org

The table below provides an overview of selected metal-free synthetic approaches to the 1,2,3-thiadiazole core.

Method Reagents/Catalysts Key Features
TBAI-Catalyzed N-tosylhydrazones, Elemental Sulfur, TBAI Practical and avoids hazardous materials. youtube.com
Iodine-Mediated N-tosylhydrazones, Elemental Sulfur, I₂/DMSO DMSO acts as a dual solvent and oxidant. wikipedia.org
Electrochemical α-phenylhydrazones Reagent-less, occurs at room temperature. nrochemistry.comalfa-chemistry.com

Targeted Synthesis of 4-(2-phenylethenyl)-1,2,3-Thiadiazole Scaffolds

The synthesis of the specific target compound, 1,2,3-thiadiazole, 4-(2-phenylethenyl)-, can be approached in two main ways: by constructing the phenylethenyl group after the formation of the thiadiazole ring, or by using a precursor that already contains this moiety.

Construction of the Phenylethenyl Moiety Post-Thiadiazole Formation

This strategy involves the initial synthesis of a functionalized 1,2,3-thiadiazole, which is then elaborated to introduce the phenylethenyl group. A plausible and effective method for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion to produce an alkene, typically with high E-stereoselectivity. wikipedia.orgnrochemistry.comalfa-chemistry.com

In this context, 1,2,3-thiadiazole-4-carbaldehyde (B1301801) would be a key intermediate. This aldehyde could be reacted with a benzylphosphonate ester in the presence of a base to yield 4-(2-phenylethenyl)-1,2,3-thiadiazole. The HWE reaction is known for its high functional group tolerance and generally provides good yields.

Another well-established olefination method is the Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.com Similar to the HWE reaction, 1,2,3-thiadiazole-4-carbaldehyde could be reacted with a benzyl-substituted phosphonium ylide to form the desired product. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. organic-chemistry.org

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, also presents a viable route. organic-chemistry.orgwikipedia.org A 4-halo-1,2,3-thiadiazole could be coupled with styrene (B11656) in the presence of a palladium catalyst and a base to afford 4-(2-phenylethenyl)-1,2,3-thiadiazole. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds and typically favors the formation of the trans-alkene. organic-chemistry.orgwikipedia.org

Cyclization Incorporating Phenylethenyl Precursors

An alternative and convergent approach is to construct the 1,2,3-thiadiazole ring from a precursor that already contains the phenylethenyl moiety. This can be achieved by applying the Hurd-Mori synthesis to a hydrazone derived from a ketone bearing a phenylethenyl group.

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are ideal starting materials for this strategy. The reaction of a chalcone (B49325) derivative with a suitable hydrazine, such as semicarbazide (B1199961) or tosylhydrazine, would yield the corresponding hydrazone. Subsequent treatment of this hydrazone with thionyl chloride, following the Hurd-Mori protocol, would lead to the formation of the 4-(2-phenylethenyl)-1,2,3-thiadiazole ring system. This approach allows for the introduction of various substituents on both the phenyl and ethenyl portions of the molecule by using appropriately substituted chalcones.

Photocatalytic Synthesis of 1,2,3-Thiadiazoles

Photocatalysis has emerged as a powerful tool for the synthesis of 1,2,3-thiadiazoles, providing mild reaction conditions and broad functional-group compatibility. mdpi.comnih.govacs.org This approach often utilizes visible light, which is a green and sustainable energy source. nih.govacs.orgorganic-chemistry.org

A significant advancement in the photocatalytic synthesis of 1,2,3-thiadiazoles involves the [4+1] annulation of azoalkenes. mdpi.comnih.govacs.org This method employs visible light in conjunction with a photocatalyst to facilitate the reaction between azoalkenes and a sulfur source, such as potassium thiocyanate (KSCN), to yield the desired 1,2,3-thiadiazole derivatives. mdpi.com This process is characterized by its good regioselectivity and compatibility with a wide range of functional groups. nih.govacs.orgorganic-chemistry.org

The reaction is typically carried out under mild conditions, making it an attractive alternative to traditional thermal cycloaddition reactions. nih.govacs.org The use of a photocatalyst allows for the generation of highly reactive intermediates that can participate in the cyclization process to form the thiadiazole ring. iftmuniversity.ac.in

A key component of the visible light-mediated synthesis of 1,2,3-thiadiazoles is the photocatalyst. One effective catalyst is cercosporin, a perylenequinonoid pigment, which can be used in low concentrations (e.g., 1 mol %). nih.govacs.orgorganic-chemistry.org Cercosporin exhibits excellent photosensitization properties, enabling the catalytic process under visible light irradiation. nih.govacs.org

The proposed mechanism for this photocatalytic reaction involves the excitation of the photocatalyst by visible light. The excited photocatalyst then interacts with the azoalkene, initiating a series of steps that lead to the formation of the 1,2,3-thiadiazole ring through the incorporation of the sulfur atom from the thiocyanate source. mdpi.com The reaction is often performed in the presence of a base, such as potassium tert-butoxide (tBuOK), to facilitate the process. mdpi.com

Another approach involves the use of ruthenium-based photocatalysts, such as Ru(bpy)3Cl2, in a photo-oxidative formal [3+2] heterocyclization of β-ketothioamides with aryldiazonium salts. iftmuniversity.ac.in This method proceeds via an α-phenylhydrazone adduct of thioamides, leading to the formation of 1,2,3-thiadiazoles through N-S bond formation at room temperature. iftmuniversity.ac.in

Synthesis of Substituted 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- Analogues

The synthesis of analogues of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- with various substituents on the phenyl ring is crucial for exploring their structure-activity relationships. The introduction of electron-donating and electron-withdrawing groups can significantly influence the electronic properties and potential applications of these compounds.

The photocatalytic synthesis of 1,2,3-thiadiazoles from azoalkenes has shown good tolerance for a variety of substituents on the aromatic rings of the starting materials. mdpi.com This allows for the incorporation of both electron-donating and electron-withdrawing groups.

Studies have shown that substrates with electron-donating groups on the phenyl ring tend to give higher yields in these photocatalytic reactions. mdpi.com Conversely, the presence of strong electron-withdrawing groups may lead to moderate yields. mdpi.com For instance, a bromophenyl group has been shown to result in a high yield, while a methoxycarbonylphenyl group gave a lower yield, and dihydroxyphenyl and nitrophenyl groups failed to produce the desired product under certain conditions. mdpi.com

Table 1: Effect of Substituents on the Yield of Photocatalytic Synthesis of 1,2,3-Thiadiazoles

Substituent GroupClassificationObserved Yield
Electron-donating groupsActivatingMaximum
Weak electron-withdrawing groupsDeactivatingGood
Strong electron-withdrawing groupsDeactivatingModerate
Heterocyclic moieties (e.g., furan)-Least
Heterocyclic moieties (e.g., pyridine)-No yield

Data compiled from a review of photocatalytic reactions of azoalkenes. mdpi.com

A significant advantage of modern synthetic methods for 1,2,3-thiadiazoles, particularly photocatalytic approaches, is their broad functional group tolerance. organic-chemistry.orgiftmuniversity.ac.in This allows for the synthesis of a diverse range of substituted analogues without the need for extensive protecting group strategies.

The visible light-mediated annulation of azoalkenes has been shown to be compatible with a wide array of functional groups. nih.govacs.orgorganic-chemistry.org Similarly, other methods, such as the I2/DMSO-mediated cross-coupling of enaminones, tosylhydrazine, and elemental sulfur, also demonstrate broad functional group tolerance, leading to 5-acyl-1,2,3-thiadiazoles in high yields. mdpi.com Another efficient method involves the reaction of tosylhydrazones with ammonium (B1175870) thiocyanate in ethanol (B145695) at room temperature, which also exhibits good functional-group tolerance. organic-chemistry.org

This tolerance is crucial for the synthesis of complex molecules and for the rapid generation of libraries of compounds for screening purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3 Thiadiazole, 4 2 Phenylethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1,2,3-Thiadiazole (B1210528), 4-(2-phenylethenyl)-, both ¹H and ¹³C NMR, alongside advanced 2D NMR methods, provide invaluable insights into its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons of the ethenyl bridge, and the lone proton on the thiadiazole ring. The phenyl group typically displays a complex multiplet in the aromatic region (δ 7.20-7.60 ppm). The chemical shifts of the vinylic protons are highly dependent on their stereochemistry (E/Z isomerism) and are generally observed between δ 6.80 and 7.80 ppm. The proton at the 5-position of the 1,2,3-thiadiazole ring is anticipated to appear as a singlet at a downfield chemical shift, likely in the range of δ 8.50-9.00 ppm, due to the deshielding effect of the heterocyclic ring. In related 1,3,4-thiadiazole (B1197879) structures with a styryl-like substituent, the ethylenic proton signals have been observed in the range of 6.96–7.22 ppm. dergipark.org.tr

Table 1: Predicted ¹H NMR Spectral Data for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H7.20 - 7.60m-
Vinylic-H (α to thiadiazole)7.00 - 7.50d15-17 (for E-isomer)
Vinylic-H (β to thiadiazole)7.20 - 7.80d15-17 (for E-isomer)
Thiadiazole-H58.50 - 9.00s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-, distinct signals are expected for the carbons of the phenyl ring, the ethenyl bridge, and the thiadiazole ring. The phenyl carbons typically resonate in the δ 125.0-135.0 ppm range, with the ipso-carbon appearing at a slightly different shift. The vinylic carbons are expected in the δ 110.0-140.0 ppm region. The carbons of the 1,2,3-thiadiazole ring are more challenging to predict with high accuracy without experimental data. However, based on data from substituted 1,3,4-thiadiazoles, the thiadiazole ring carbons can appear in a broad range, from approximately δ 145.0 to over δ 165.0 ppm. rsc.orgnih.gov For instance, in some 1,3,4-thiadiazole derivatives, the two carbon signals of the thiadiazole ring appear between 163.5 and 158.4 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl-C125.0 - 130.0
Phenyl-C (ipso)133.0 - 136.0
Vinylic-C110.0 - 140.0
Thiadiazole-C4145.0 - 155.0
Thiadiazole-C5150.0 - 160.0

Advanced NMR Techniques for Stereochemical Assignment

The (2-phenylethenyl) substituent can exist as either the E (trans) or Z (cis) isomer. The determination of the predominant isomer is crucial for a complete structural elucidation. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in this regard. A NOESY experiment can identify through-space correlations between protons that are in close proximity. For the E-isomer, a NOE correlation would be expected between the vinylic protons. Conversely, for the Z-isomer, a NOE would be anticipated between the vinylic proton adjacent to the thiadiazole ring and the thiadiazole H5 proton, as well as between the other vinylic proton and the ortho-protons of the phenyl ring. Such NOESY experiments have been successfully employed for the E/Z assignment of isomeric mixtures in newly synthesized 4-vinyl-1,2,3-thiadiazoles.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies provide complementary information to NMR in the structural characterization of molecules.

Vibrational Mode Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-, the FT-IR spectrum is expected to show absorption bands corresponding to the aromatic C-H stretching of the phenyl group (around 3100-3000 cm⁻¹), the C=C stretching of the aromatic ring and the ethenyl bridge (in the 1650-1450 cm⁻¹ region), and the characteristic vibrations of the 1,2,3-thiadiazole ring, including C=N and C-S stretching modes. In related 1,3,4-thiadiazole derivatives, C=N stretching vibrations are typically observed in the range of 1575-1680 cm⁻¹. rsc.orgnih.gov

Table 3: Predicted FT-IR Absorption Bands for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Vinylic C-H Stretch3050 - 3000
C=N Stretch (Thiadiazole)1620 - 1580
C=C Stretch (Aromatic & Vinylic)1600 - 1450
C-S Stretch750 - 650

Electronic Transitions and Absorption Characteristics via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation provided by the styryl group attached to the 1,2,3-thiadiazole ring is expected to result in significant absorption in the UV region. The spectrum will likely exhibit π → π* transitions. The exact position of the absorption maximum (λmax) is influenced by the solvent polarity and the specific electronic nature of the heterocyclic ring. For similar conjugated systems involving a 1,3,4-thiadiazole ring, absorption maxima have been reported in the range of 240-380 nm. rsc.orgnih.gov It is anticipated that 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- will exhibit strong absorption within this region, likely with multiple bands corresponding to different electronic transitions within the conjugated system.

Table 4: Predicted UV-Vis Absorption Data for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-

Transition Type Predicted λmax (nm)
π → π*250 - 350

IR Ion Spectroscopy for Gas-Phase Structural Insights

Infrared ion spectroscopy (IRIS) is a powerful technique for probing the intrinsic structures of gas-phase ions, free from solvent or crystal packing effects. This method, often coupled with mass spectrometry, provides vibrational spectra of mass-selected ions, which can be compared with theoretical spectra calculated for candidate structures. Techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy are particularly useful.

For the class of 1,2,3-thiadiazole derivatives, IRIS would be instrumental in confirming the connectivity of the atoms and the geometry of the protonated molecule or its key fragment ions in the gas phase. For instance, in studies of isomeric 4,5-functionalized 1,2,3-thiadiazoles, IRMPD has been used to establish the structures of crucial common fragment ions, such as the [M+H-N₂]⁺ species that arises from the characteristic loss of a nitrogen molecule. nih.gov By comparing the experimental IR spectrum of this fragment ion with spectra calculated using methods like Density Functional Theory (DFT), researchers can confirm its structure and gain insight into gas-phase rearrangement processes. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for the molecular weight determination and structural elucidation of organic compounds. For 1,2,3-thiadiazole derivatives, a combination of high-resolution and tandem mass spectrometry techniques provides a wealth of structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent compound and its fragments. For 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-, which has a molecular formula of C₁₀H₈N₂S, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Theoretical HRMS Data for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-

Molecular Formula Ion Species Calculated Exact Mass
C₁₀H₈N₂S [M+H]⁺ 189.0481
C₁₀H₈N₂S [M+Na]⁺ 211.0300
C₁₀H₈N₂S [M]⁺ 188.0403

Note: This table presents calculated theoretical values. Experimental data for the target compound is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable information about its structure. In an MS/MS experiment, the molecular ion (or a protonated version) of the compound is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions.

For 1,2,3-thiadiazole derivatives, a hallmark fragmentation pathway is the facile neutral loss of a molecule of nitrogen (N₂; 28 Da) from the protonated molecule [M+H]⁺. nih.gov This process is a key diagnostic tool for identifying the 1,2,3-thiadiazole ring system. nih.gov The resulting [M+H-N₂]⁺ ion can then undergo further fragmentation. In the case of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-, subsequent fragmentation would likely involve the styryl substituent.

Table 2: Plausible Fragmentation Pathways for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-

Precursor Ion (m/z) Key Fragmentation Product Ion (m/z) Plausible Structure of Product Ion
189 Neutral Loss of N₂ 161 [C₁₀H₉S]⁺
161 Loss of C₂H₂ 135 [C₈H₇S]⁺
161 Loss of Styrene (B11656) 104 [C₈H₈]⁺
189 Loss of C₇H₇• (tropylium) 98 [C₃H₂NS]⁺

Note: This table represents hypothetical fragmentation pathways based on known chemistry of 1,2,3-thiadiazoles. Specific experimental MS/MS data for the target compound is not available. nih.govresearchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While no specific crystal structure has been reported for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-, X-ray diffraction studies on other substituted 1,2,3-thiadiazole derivatives have been performed. researchgate.net Such an analysis for the title compound would confirm the planarity of the thiadiazole ring and the stereochemistry of the phenylethenyl group (i.e., E or Z configuration of the double bond). It would also reveal how the molecules pack in the unit cell.

Table 3: Hypothetical Crystal Data Table for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-

Parameter Value
Crystal System Not Available
Space Group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available
Z Not Available
Density (calculated) (g/cm³) Not Available

Note: This table is a template. No experimental crystallographic data for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- has been found in the searched literature.

Theoretical and Computational Studies on 1,2,3 Thiadiazole, 4 2 Phenylethenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. DFT methods are employed to investigate the ground state geometries, electronic properties, and spectroscopic parameters of 1,2,3-thiadiazole (B1210528) derivatives, providing valuable data on their behavior.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. These calculations also provide the molecule's total energy, offering insights into its stability. For thiadiazole derivatives, DFT studies have been used to optimize molecular geometries and analyze their energetic properties. For instance, studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that the planarity of the molecule can be influenced by the substituents attached to the rings. nih.gov The rotation of a phenyl-benzimidazole group with respect to a 1,3,4-thiadiazole ring has been measured to be nearly 180°, indicating a planar structure. nih.gov Such calculations are crucial for understanding the structure-activity relationships of these compounds.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. universci.com A smaller gap generally implies higher reactivity.

In studies of various thiadiazole derivatives, the HOMO and LUMO distributions have been analyzed to predict reactive sites. For 1,3,4-thiadiazole, it has been observed that the HOMO is often concentrated on the sulfur atom with some delocalization along the nitrogen atoms, while the LUMO can be distributed on the carbon and nitrogen atoms. researchgate.net According to frontier molecular orbital theory, the HOMO and LUMO are key factors influencing bioactivity. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Thiadiazole Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)4.5

Computational methods, particularly DFT, are widely used to simulate spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure.

UV-Vis Spectroscopy: Theoretical calculations can predict the electronic transitions and corresponding absorption wavelengths. For some 1,3,4-thiadiazole compounds, it has been found that electronegative substituents can reduce the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the UV absorption wavelength. dergipark.org.tr

IR Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR spectra to identify characteristic functional groups. For synthesized 1,3,4-thiadiazole derivatives, calculated vibrational frequencies for N-H and C-H stretching, as well as C=N, C-N, and C-S stretching vibrations, have shown good agreement with experimental data. nih.govnih.gov

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be calculated and compared with experimental NMR spectra to aid in structural elucidation. nih.gov In studies of 1,3,4-thiadiazole derivatives, the characteristic peaks for the carbons of the thiadiazole ring in ¹³C-NMR spectra have been successfully predicted. nih.gov High correlation coefficients (approximately R=0.99) have been observed between experimental and theoretical IR and ¹³C NMR results for certain thiadiazole compounds. dergipark.org.tr

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 1,2,3-thiadiazole, 4-(2-phenylethenyl)-, which has rotational freedom around the bond connecting the thiadiazole and phenylethenyl groups, multiple conformations may exist.

Computational methods can be used to explore the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry. By identifying the minima on the PES, the most stable conformations can be determined. This is crucial for understanding how the molecule's shape influences its interactions and properties. For example, in related heterocyclic systems, molecular modeling has been used to calculate thermodynamically stable conformations to explain differences in binding affinities to biological targets. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Related Analyses

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the analysis of atomic properties and the nature of chemical bonds.

QTAIM analysis focuses on the topology of the electron density. A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the chemical bond (e.g., covalent vs. ionic or closed-shell interaction). This detailed analysis of charge distribution is crucial for predicting a compound's behavior in chemical reactions and its interactions with other molecules. universci.com

Delocalization Indices and Intramolecular Interactions

Delocalization indices (DI) are a powerful tool derived from the Quantum Theory of Atoms in Molecules (QTAIM) to quantify the number of electrons shared between atomic basins. In aromatic and conjugated systems like 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-, these indices provide a measure of electron delocalization, which is fundamental to understanding the molecule's stability and the nature of its intramolecular bonds.

Within the 1,2,3-thiadiazole ring, the DI values would indicate the extent of aromaticity and the covalent character of the bonds between the sulfur, nitrogen, and carbon atoms. For the styrenyl substituent, -(CH=CH)-Ph, high DI values between the carbons of the ethenyl bridge and the phenyl ring would confirm the presence of a conjugated π-system. This extended conjugation between the thiadiazole ring and the phenyl group is crucial for the molecule's electronic properties. The interactions between non-bonded atoms can also be analyzed, revealing potential stabilizing or destabilizing effects within the molecular structure. Computational analyses on related thiadiazole derivatives show that intramolecular interactions, such as hydrogen bonds (e.g., C-H···N), play a significant role in stabilizing their conformations. mdpi.com

Chemical Reactivity Parameters and Global Descriptors

Global reactivity descriptors, calculated using the principles of Density Functional Theory (DFT), are essential for predicting the chemical behavior of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability.

Ionization Potential (IP) and Electron Affinity (EA): These are calculated as IP ≈ -EHOMO and EA ≈ -ELUMO. nih.gov

Global Hardness (η) and Softness (S): Hardness (η = (IP - EA) / 2) measures the resistance to change in electron distribution. A lower value of hardness indicates higher reactivity. nih.gov

Electronegativity (χ): This parameter (χ = (IP + EA) / 2) describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): Defined as ω = χ² / (2η), this index quantifies the molecule's electrophilic nature. A low electrophilicity value can suggest lower toxicity. researchgate.net

For various thiadiazole derivatives, these parameters have been calculated to provide insights into their potential reactivity and interactions. researchgate.net While specific values for 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- require a dedicated computational study, the table below presents representative data for other thiadiazole compounds to illustrate the application of these descriptors.

ParameterDefinitionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added
Global Hardness (η)η = (IP - EA) / 2Measures resistance to charge transfer
Electronegativity (χ)χ = (IP + EA) / 2Describes the ability to attract electrons
Electrophilicity Index (ω)ω = χ² / (2η)Quantifies electrophilic nature

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The resulting plots reveal regions of van der Waals interactions, hydrogen bonds, and steric repulsion.

For 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-, NCI analysis would identify key noncovalent interactions that stabilize its three-dimensional structure. These interactions could include:

Intramolecular Hydrogen Bonds: Weak C-H···N or C-H···S contacts can influence the planarity and conformation of the molecule.

π-π Stacking: In solid-state or dimeric forms, intermolecular stacking between the phenyl and thiadiazole rings could be a dominant stabilizing force. mdpi.comnih.gov

C-H···π Interactions: The hydrogen atoms of the ethenyl bridge or the phenyl ring can interact with the π-electron clouds of the aromatic systems. mdpi.com

Computational studies on similar heterocyclic systems often combine NCI analysis with Hirshfeld surface analysis to provide a comprehensive picture of all intermolecular contacts that govern crystal packing. mdpi.com These analyses are crucial for understanding the supramolecular chemistry of the compound and for designing new materials with specific solid-state properties.

Reactivity and Reaction Mechanisms of 1,2,3 Thiadiazole, 4 2 Phenylethenyl and Its Ring System

Reactions Involving Ring Atoms of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole (B1210528) ring is a five-membered, unsaturated heterocycle containing one sulfur and two adjacent nitrogen atoms. chemicalbook.com The distribution of π-electrons in the ring renders the carbon atoms (C4 and C5) electron-deficient, while the sulfur and nitrogen atoms possess higher electron density. chemicalbook.com This electronic arrangement makes the ring system generally resistant to electrophilic substitution on carbon but susceptible to attack at the heteroatoms. chemicalbook.comchemicalbook.com Conversely, the electron-poor nature of the carbon atoms makes them targets for nucleophilic attack. chemicalbook.com

Electrophilic attacks on the 1,2,3-thiadiazole ring predominantly occur at the nitrogen atoms rather than the carbon atoms. chemicalbook.com The low electron density at C4 and C5 makes electrophilic substitution at these positions unfavorable. chemicalbook.com

Protonation and Complexation: As weak bases, 1,2,3-thiadiazoles can be protonated at a ring nitrogen atom in acidic conditions.

Alkylation and Acylation: The nitrogen atoms are the primary sites for alkylation and acylation. For instance, quaternization of the 1,2,3-thiadiazole ring with alkylating agents like dimethyl sulfate or Meerwein's reagent (Me3O+ BF4−) results in a mixture of 2- and 3-alkylated thiadiazolium salts. chemicalbook.comthieme-connect.de The specific ratio of N2 to N3 alkylation can depend on the substituents present on the ring. thieme-connect.de

Oxidation: The heteroatoms in the ring can be targeted by oxidizing agents. Oxidation of 1,2,3-thiadiazoles with one equivalent of a peracid leads to the formation of an N-oxide, with the oxidation occurring at the 3-position. thieme-connect.de The use of excess peracid can lead to further oxidation at the sulfur atom. thieme-connect.de

Reaction Type Reagent Example Site of Attack Product
Alkylation Dimethyl sulfate, Me3O+ BF4−N2 and N3Mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts chemicalbook.comthieme-connect.de
Oxidation Peracid (1 equivalent)N31,2,3-Thiadiazole 3-oxide thieme-connect.de
Oxidation Peracid (excess)N3 and S1,2,3-Thiadiazole 3-oxide S-oxide thieme-connect.de

The electron-deficient carbons of the 1,2,3-thiadiazole ring are susceptible to nucleophilic attack.

Attack at C5 Atom: The C5 position is identified as a preferential site for nucleophilic substitution due to its low electron density. chemicalbook.com Halogen atoms at this position are readily displaced by nucleophiles. For example, 5-chloro-1,2,3-thiadiazole reacts with methoxide to yield the corresponding 5-methoxy derivative. thieme-connect.de

Attack at Sulfur: Strong nucleophiles, such as organolithium reagents (e.g., butyllithium), can initiate ring fragmentation through an initial attack at the sulfur atom. thieme-connect.de This interaction leads to the cleavage of the ring system.

The protons at the C4 and C5 positions exhibit notable acidic character, especially when activated by appropriate substituents.

Deprotonation and Deuterium Exchange: The ring protons can undergo rapid deuterium exchange when subjected to basic conditions. thieme-connect.de

Metalation: Strong bases can deprotonate these positions. The hydrogen atom at the C5 position of 1,2,3-thiadiazoles is particularly susceptible to abstraction by strong bases like organolithium compounds, sodamide, or potassium t-butoxide. ingentaconnect.comresearchgate.net This deprotonation leads to a ring-opening reaction, evolving nitrogen gas and forming an alkali metal alkynethiolate intermediate. ingentaconnect.comresearchgate.net In cases where the C5 position is substituted, such as in 5-phenyl-1,2,3-thiadiazole, the hydrogen at the C4 position can be metalated by methyllithium to form a stable 4-lithio species, which can then react with various electrophiles. thieme-connect.deresearchgate.net

Position Reagent Reaction Type Outcome/Intermediate
H5 (unsubstituted) Strong base (e.g., n-BuLi)Deprotonation/Ring CleavageFormation of an alkynethiolate ingentaconnect.comresearchgate.net
H4 (C5 substituted) MethyllithiumMetalationStable 4-lithio-1,2,3-thiadiazole species thieme-connect.de
H4/H5 Base (e.g., in D2O)Deuterium ExchangeIncorporation of deuterium at C4/C5 thieme-connect.de

Cycloaddition Reactions of the 1,2,3-Thiadiazole Ring System

A significant aspect of 1,2,3-thiadiazole chemistry involves its ability to undergo ring cleavage to form reactive intermediates that can participate in cycloaddition reactions. researchgate.net Thermal, photochemical, or transition-metal-catalyzed denitrogenation (loss of N2) of the 1,2,3-thiadiazole ring is a key process that generates intermediates like α-diazothiones, thiirenes, or thioketenes. researchgate.netresearchgate.net These intermediates can then react with various dipolarophiles.

Recent research has highlighted rhodium-catalyzed denitrogenative transannulation reactions. In these processes, the 1,2,3-thiadiazole ring reacts with species like alkynes or phosphaalkynes, leading to the formation of new, densely functionalized heterocyclic systems such as thiophenes and 1,3-thiaphospholes. researchgate.net Additionally, 1,2,3-thiadiazoles have been shown to undergo [3+2] cycloaddition reactions with isonitriles to yield substituted thiazoles. researchgate.net

Reactions and Transformations of the 4-(2-phenylethenyl)-Substituent

The 4-(2-phenylethenyl)- group, also known as a styryl group, attached to the 1,2,3-thiadiazole ring possesses its own reactivity, primarily centered on the carbon-carbon double bond.

The ethenyl bridge in the 4-(2-phenylethenyl)- substituent allows for the existence of E/Z stereoisomers. The synthesis of such 4-vinyl-1,2,3-thiadiazoles can be achieved through methods like the Knoevenagel condensation. uow.edu.au The stereochemical outcome (E/Z ratio) of these reactions can be influenced by the reaction conditions. The assignment of the specific isomer is typically confirmed using spectroscopic techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. uow.edu.au The double bond of the ethenyl moiety is also susceptible to reactions such as photochemical dimerization, as demonstrated by the formation of a cyclobutane derivative from a related 4-vinyl-1,2,3-thiadiazole, which represents a [2+2] cycloaddition of the vinyl groups. uow.edu.au

Reactions of the Phenylethenyl Group with External Reagents

The phenylethenyl group in 4-(2-phenylethenyl)-1,2,3-thiadiazole is an electron-rich alkene, and its reactivity is characteristic of a styrenic double bond, influenced by the attached heterocyclic ring. Key reactions include cycloadditions and additions.

One notable reaction is photochemical [2+2] cycloaddition, or dimerization. For instance, ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate, a vinyl-1,2,3-thiadiazole derivative, has been shown to undergo dimerization to form a substituted cyclobutane. nih.gov This suggests that 4-(2-phenylethenyl)-1,2,3-thiadiazole could undergo similar photodimerization to yield a corresponding cyclobutane derivative.

The double bond can also participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). While direct examples with 4-(2-phenylethenyl)-1,2,3-thiadiazole are not extensively documented, analogous systems such as 4-alkenyl-2-aminothiazoles readily react with dienophiles like nitroalkenes to produce cycloadducts. organic-chemistry.org This reactivity highlights the potential of the phenylethenyl group to engage in cycloadditions with suitable dienes.

Furthermore, the double bond is susceptible to electrophilic addition. A well-established reaction for similar (phenylethenyl)-heterocycles is bromination across the double bond. This is often followed by a base-induced di-dehydrobromination to convert the ethenyl linker into an ethynyl (acetylene) bond, providing a synthetic route to acetylenic 1,2,3-thiadiazoles.

Base-Mediated Transformations of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring is particularly sensitive to bases, which can induce profound transformations, including ring cleavage and rearrangements involving adjacent functional groups.

A hallmark reaction of 1,2,3-thiadiazoles unsubstituted at the 5-position is their fragmentation upon treatment with strong, non-nucleophilic bases. This reaction, often referred to as the Hurd-Mori fragmentation, proceeds via deprotonation at the C5 position, leading to a cascade that involves cleavage of the N2-N3 and S-C5 bonds, with the evolution of dinitrogen gas (N₂). organic-chemistry.org The resulting species is a highly reactive and synthetically useful alkali metal alkynyl thiolate anion.

The reaction is initiated by strong bases such as organolithium compounds (e.g., n-butyllithium), sodium amide, or potassium t-butoxide. organic-chemistry.org The generated alkynyl thiolate is a potent nucleophile and can be trapped in situ by a variety of electrophiles. This provides a versatile method for the synthesis of a wide range of sulfur-containing alkynes. Common trapping agents include alkyl halides, acyl halides, and other electrophilic species. organic-chemistry.org The versatility of this method has been demonstrated through its application in palladium or copper-catalyzed cross-coupling reactions to form alkynyl aryl sulfides. rsc.orgrsc.org

1,2,3-Thiadiazole PrecursorBaseElectrophile (Trapping Agent)Final ProductReference
4-Phenyl-1,2,3-thiadiazolen-Butyllithium (n-BuLi)Methyl iodide (CH₃I)Methyl (phenylethynyl)sulfane organic-chemistry.org
4-Alkyl-1,2,3-thiadiazolePotassium t-butoxide (KOtBu)Benzyl bromide (BnBr)Benzyl (alk-1-yn-1-yl)sulfane organic-chemistry.org
General 4-substituted-1,2,3-thiadiazolen-BuLiAryl iodide (Ar-I) with Pd catalystAryl (alk-1-yn-1-yl)sulfane rsc.org
General 4-substituted-1,2,3-thiadiazolen-BuLiBromoalkyne (Br-C≡C-R) with Cu catalystAlkyne-1,1'-diylbis(sulfane) rsc.org

Base-mediated reactions involving active methylene groups are pivotal in the synthesis and transformation of substituted 1,2,3-thiadiazoles. An active methylene fragment is a CH₂ group flanked by two electron-withdrawing groups, making its protons acidic and easily removable by a base.

A primary example of this reactivity is in the synthesis of 4-(2-phenylethenyl)-1,2,3-thiadiazole itself. The Knoevenagel condensation, a classic base-catalyzed reaction, can be employed. In this approach, 1,2,3-thiadiazole-4-carbaldehyde (B1301801) is treated with a compound containing an active methylene group, such as phenylacetic acid or its esters, in the presence of a base like piperidine or an alkoxide. The base facilitates the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl, leading to the phenylethenyl-substituted thiadiazole after dehydration.

While rearrangements of the 1,2,3-thiadiazole ring itself initiated by an external active methylene fragment are not widely reported, suitably substituted thiadiazoles bearing such fragments can undergo base-mediated intramolecular cyclizations. For example, a 1,2,3-thiadiazole derivative with a side chain containing an active methylene group and an electrophilic center could cyclize upon deprotonation by a base. This type of transformation is seen in analogous heterocyclic systems, where base-catalyzed intramolecular cyclization of substituted triazoles leads to fused thiadiazine ring systems.

Intramolecular Rearrangements of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring system is prone to several intramolecular rearrangements, often under thermal, photochemical, or acidic/basic conditions. These rearrangements typically involve ring-opening to a transient intermediate followed by re-cyclization to form an isomeric heterocycle.

The Dimroth rearrangement is a common isomerization reaction in heterocyclic chemistry, first observed in 1,2,3-triazoles. pleiades.online An analogous rearrangement occurs in the 1,2,3-thiadiazole series. This reaction involves the transposition of an endocyclic and an exocyclic heteroatom. e-bookshelf.de

A classic example is the reversible, base-catalyzed isomerization of 5-amino-1,2,3-thiadiazoles into 5-mercapto-1,2,3-triazoles. e-bookshelf.de The mechanism is believed to proceed through a ring-opening step to form a diazo-thioamide intermediate. Rotation around the C-C single bond followed by re-cyclization, where the thiol sulfur attacks the terminal nitrogen of the diazo group, leads to the isomeric 1,2,3-triazole ring. e-bookshelf.de This rearrangement is a significant pathway in the chemistry of substituted 1,2,3-thiadiazoles and can be influenced by solvent, temperature, and the nature of the base used. e-bookshelf.deresearchgate.net

The Cornforth rearrangement was originally described for oxazole systems, involving the thermal rearrangement of a 4-acyloxazole. researchgate.net A similar rearrangement pattern has been identified for 1,2,3-thiadiazoles. nih.gov This transformation typically involves a 1,4-dipolar intermediate and results in the exchange of substituents between the C4 and C5 positions of the ring, although variations exist.

In the context of 1,2,3-thiadiazoles, the rearrangement can proceed via the formation of an intermediate diazo compound. For example, certain 5-sulfonamido-1,2,3-triazoles have been shown to rearrange into 5-amino-1,2,3-thiadiazole-4-carboximidamides in a process described as a Cornforth-type rearrangement. DFT calculations suggest this transformation proceeds through an intermediate diazo species and can be catalyzed by acid. The mechanism is analogous to the thermal pericyclic ring opening of an oxazole to a nitrile ylide intermediate, which then re-cyclizes to form the rearranged product. researchgate.net

Gas-Phase Rearrangements of Isomers

The 1,2,3-thiadiazole ring system and its isomers are known to undergo significant rearrangements in the gas phase, particularly under thermal, photochemical, and mass spectrometric conditions. e-bookshelf.de A primary characteristic of the 1,2,3-thiadiazole isomer is its propensity to lose a molecule of nitrogen, a feature that drives much of its rearrangement chemistry. e-bookshelf.de

Under electrospray ionization tandem mass spectrometry ((+)ESI-MS/MS) conditions, a notable gas-phase rearrangement has been observed between isomeric 4,5-functionalized 1,2,3-triazoles and 1,2,3-thiadiazoles. mdpi.com This interconversion is demonstrated by the formation of the ion [M+H-N₂]⁺ from the 1,2,3-triazole, a fragmentation pattern that is characteristic of 1,2,3-thiadiazoles. mdpi.comnih.gov Further MS³ experiments on these fragment ions show a complete overlap with the fragmentation patterns of the corresponding 1,2,3-thiadiazole, confirming the rearrangement. mdpi.comnih.gov This gas-phase behavior mirrors reactions observed in the condensed phase and appears to be independent of the nature of the substituents. mdpi.com

The primary fragmentation pathway for protonated 1,2,3-thiadiazole derivatives in the gas phase involves the loss of dinitrogen (N₂). nih.gov This loss can lead to the formation of highly reactive intermediates, with studies proposing the formation of species containing a thiirene moiety or an isothiazole moiety. nih.gov

Photochemical excitation also induces significant rearrangements. The photolysis of 1,2,3-thiadiazole leads to the formation of thioketene. researchgate.net In liquid solutions, this process occurs without carbon randomization. researchgate.net However, in a solid matrix at low temperatures (77 K), subsequent photolysis of the thioketene can occur, leading to the formation of thiirene. This is evidenced by carbon randomization in the thioketene, which rapidly reverts from the thiirene intermediate. researchgate.net Computational studies on the photochemical isomerization of 1,2,3-thiadiazole suggest a reaction pathway that proceeds from the initial reactant to the Franck-Condon region, through a conical intersection to form an intermediate, and then via transition states to the final photoproducts. researchgate.net

Oxidative processes in biological systems can also be considered a form of gas-phase rearrangement. For instance, the oxidation of monocyclic 1,2,3-thiadiazoles by cytochrome P450 enzymes results in the extrusion of the three heteroatoms (one sulfur and two nitrogen atoms) and the formation of the corresponding acetylenes. nih.gov

The table below summarizes key findings from gas-phase rearrangement studies of the 1,2,3-thiadiazole ring system and its isomers.

ConditionReactant TypeKey Rearrangement/FragmentationIntermediate(s)Product(s)
(+)ESI-MS/MS Protonated 4,5-functionalized 1,2,3-triazolesIsomerization to 1,2,3-thiadiazole structure-1,2,3-thiadiazole fragment ions
CID Mass Spectrometry Protonated 1,2,3-thiadiazole derivativesLoss of N₂Thiirene or isothiazole moiety[M+H-N₂]⁺ fragment ion
Photolysis (Solid Matrix, 77 K) 1,2,3-ThiadiazoleRing opening and subsequent photolysisThioketene, ThiireneRandomized Thioketene
P450 Oxidation Monocyclic 1,2,3-thiadiazolesExtrusion of S, N, N atoms-Acetylenes

Advanced Research Applications of 1,2,3 Thiadiazole, 4 2 Phenylethenyl in Materials Science and Catalysis

Incorporation into Functional Materials

The integration of the 1,2,3-thiadiazole (B1210528) moiety into larger molecular and supramolecular structures is a key strategy for creating materials with tailored electronic and photophysical properties. The phenylethenyl substituent provides a site for further extension of conjugation and influences the intermolecular interactions that govern the material's final architecture and function.

Design of Metal-Organic Coordination Architectures

The nitrogen atoms within the 1,2,3-thiadiazole ring serve as effective coordination sites for metal ions, enabling the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.comresearchgate.net Ligands incorporating thiadiazole units can form stable and diverse structural motifs when complexed with metal centers like Cd(II) or Zn(II). mdpi.commdpi.com The specific geometry and electronic nature of the 1,2,3-thiadiazole ring, combined with the steric and electronic influence of the 4-(2-phenylethenyl)- substituent, can direct the self-assembly process to yield frameworks with specific topologies and pore environments. These materials are investigated for applications in sensing and catalysis, where the thiadiazole unit can play a direct role in the material's functionality. mdpi.com

Development of Supramolecular Networks with Photoluminescence

Supramolecular chemistry leverages non-covalent interactions, such as hydrogen bonding and π-π stacking, to build complex, ordered structures. mdpi.com Thiadiazole derivatives are known to participate in these interactions, forming well-defined two-dimensional (2D) and three-dimensional (3D) networks. mdpi.comnih.gov The extended π-system of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- enhances π-π stacking interactions, which are crucial for the stability and electronic properties of the resulting supramolecular assembly. mdpi.com These ordered structures often exhibit interesting photophysical properties, including strong photoluminescence in the solid state. researchgate.net The emission characteristics of these networks can be tuned by modifying the molecular structure and controlling the intermolecular arrangement, making them promising candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com For instance, Cd(II) coordination polymers containing thiadiazole ligands have been shown to be suitable materials for sensing studies due to their excellent stability and strong emission intensity in aqueous environments. mdpi.com

Role in Donor-Acceptor Materials for Organic Electronics

In the field of organic electronics, materials based on donor-acceptor (D-A) architectures are fundamental to the function of devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-deficient nature of the 1,2,3-thiadiazole ring allows it to function as an effective electron acceptor unit. nih.govresearchgate.net When covalently linked to an electron-donating moiety, the resulting D-A molecule, such as a derivative of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-, exhibits intramolecular charge transfer upon photoexcitation. This property is critical for generating charge carriers in solar cells and controlling charge transport in transistors. nih.govresearchgate.net The performance of these materials is highly dependent on molecular geometry and energy levels (HOMO/LUMO), which can be precisely tuned by modifying the donor, acceptor, and π-bridging units. rsc.org The self-assembly of these D-A molecules into ordered thin films further influences device efficiency by facilitating intermolecular charge transport. nih.gov

Photocatalytic Applications

The electronic structure of the thiadiazole ring, particularly its ability to facilitate charge separation and transport, makes it a compelling component for photocatalytic systems. Its incorporation into robust, porous frameworks like Covalent Organic Frameworks (COFs) has led to significant advancements in photocatalysis.

Construction of Thiadiazole-Bridged sp²-Carbon-Conjugated Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them ideal platforms for photocatalysis. researchgate.net Recently, novel COFs have been synthesized using thiadiazole units as key structural linkages. acs.orgnih.gov Specifically, thiadiazole-bridged sp²-carbon-conjugated COFs (sp²c-COFs) are constructed through reactions like thiadiazole-mediated aldol-type polycondensation. acs.orgnih.gov These frameworks possess fully π-conjugated skeletons, which enhances their ability to absorb visible light and promotes electron delocalization across the structure. nih.gov The resulting materials, such as sp²c-COF-ST, demonstrate high chemical stability, even in the presence of strong acids and bases. acs.orgnih.gov The inherent porosity of COFs allows for efficient diffusion of reactants and products, while the rigid, conjugated framework provides a stable scaffold for photocatalytic activity. nih.gov

Photoelectrochemical Performance and Charge Carrier Dynamics in Thiadiazole-Containing Systems

The incorporation of the electron-deficient thiadiazole ring into the backbone of sp²c-COFs significantly enhances their photoelectrochemical performance. acs.orgnih.gov These materials exhibit superior charge-carrier separation and migration abilities compared to analogous frameworks with other linkages, such as imines. acs.orgnih.gov This improved performance is attributed to a diminished exciton (B1674681) binding energy within the fully conjugated thiadiazole-based framework, which facilitates the dissociation of photogenerated excitons into free charge carriers (electrons and holes). acs.orgnih.gov

Temperature-dependent photoluminescence spectra and density functional theory (DFT) calculations have confirmed that thiadiazole-bridged sp²c-COFs possess smaller exciton binding energies and effective carrier masses. acs.orgnih.gov This leads to enhanced exciton dissociation and more efficient carrier migration under light irradiation. acs.orgnih.gov As a result, when used as a photocathode, a thiadiazole-containing COF can generate significantly higher photocurrents under visible light compared to similar COFs with different linkages. acs.orgnih.gov This highlights the critical role of the thiadiazole unit in designing advanced materials for solar energy conversion. acs.org

Table 1: Photocurrent Performance of Various COF Photocathodes This table presents a comparison of photocurrent densities for different Covalent Organic Frameworks (COFs) when employed as photocathodes under visible light irradiation (>420 nm) at 0.3 V vs. RHE.

COF MaterialLinkage TypePhotocurrent Density (μA cm⁻²)Reference
sp²c-COF-STThiadiazole~14.5 acs.org, nih.gov
mix-COF-SNTPartial Imine~9.5 acs.org, nih.gov
imi-COF-SNNTFull Imine~4.9 acs.org, nih.gov

Precursor in Synthetic Chemistry Beyond Direct Product Formation

In the realm of synthetic organic chemistry, the utility of a molecule is often judged not only by its intrinsic properties but also by its capacity to serve as a stable precursor for highly reactive, transient species. 1,2,3-Thiadiazoles, including 4-(2-phenylethenyl)-1,2,3-thiadiazole, exemplify this principle. The unique arrangement of atoms within the 1,2,3-thiadiazole ring allows it to undergo controlled fragmentation under specific conditions, such as treatment with strong bases, heat, or irradiation, to generate valuable reactive intermediates. researchgate.net This strategic decomposition circumvents the challenges associated with handling unstable species directly, thereby opening new avenues for complex molecular construction.

The 1,2,3-thiadiazole ring system is a well-established and robust surrogate for alkynyl thiolate anions, which are otherwise difficult to generate and handle. researchgate.netrsc.org The transformation is typically initiated by a strong base, such as an organolithium reagent or potassium t-butoxide, which deprotonates the C-5 position of the thiadiazole ring. researchgate.net This event triggers a cascade of reactions involving ring-opening and the irreversible extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that drives the reaction to completion. The resulting species is a highly reactive alkali metal alkynethiolate. researchgate.net

In the specific case of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)-, this base-induced fragmentation would yield the corresponding (4-phenylbut-1-en-3-yn-1-yl)thiolate anion. This in situ generation provides a powerful tool for chemists, allowing the alkynyl thiolate to be immediately utilized in subsequent reactions without the need for isolation. The pioneering work on this transformation demonstrated that 1,2,3-thiadiazoles unsubstituted at the 5-position readily undergo this cleavage, establishing a foundational method for generating these valuable synthetic intermediates. researchgate.net

Table 1: Generation of Alkynyl Thiolate Anions from 1,2,3-Thiadiazole Precursors

1,2,3-Thiadiazole PrecursorGenerated Alkynyl Thiolate Intermediate
1,2,3-Thiadiazole, 4-(2-phenylethenyl)-(4-phenylbut-1-en-3-yn-1-yl)thiolate
1,2,3-Thiadiazole, 4-phenyl-(phenylethynyl)thiolate
1,2,3-Thiadiazole, 4-butyl-(hex-1-yn-1-yl)thiolate
1,2,3-Thiadiazole, 4-cyclohexyl-(cyclohexylethynyl)thiolate

The synthetic utility of 1,2,3-thiadiazoles as precursors is most prominently displayed in their application to carbon-sulfur (C-S) bond formation. The alkynyl thiolate anion, generated in situ, is a potent sulfur-centered nucleophile that can be efficiently trapped by a wide array of electrophiles, leading to the formation of diverse alkynyl sulfides. rsc.org These methodologies can be broadly categorized into metal-free and transition-metal-catalyzed processes.

Under metal-free conditions, the alkynyl thiolate readily reacts with carbon electrophiles such as primary and secondary alkyl halides. This reaction provides a direct and efficient route to various 1-alkynyl thioethers. researchgate.net

Furthermore, the scope of this transformation has been significantly expanded through the use of transition-metal catalysis. In the presence of palladium or copper catalysts, the in situ generated alkynyl thiolate can be coupled with more challenging electrophiles, including aryl iodides and bromoalkynes. rsc.org This catalytic approach facilitates the formation of C(sp²)-S and C(sp)-S bonds, respectively, granting access to complex aryl alkynyl sulfides and diynes with high efficiency. Research has demonstrated the broad applicability of this method, with numerous examples achieving moderate to high yields for a wide range of substrates. rsc.org

Table 2: C-S Bond Formation via Alkynyl Thiolates Derived from 1,2,3-Thiadiazoles

Electrophile TypeReaction ConditionsProduct TypeAverage Yield (%)
1°/2° Alkyl HalidesMetal-FreeAlkyl Alkynyl Sulfide~68% rsc.org
Aryl IodidesPalladium or Copper CatalystAryl Alkynyl Sulfide~68% rsc.org
BromoalkynesPalladium or Copper CatalystAlkynyl Alkynyl Sulfide (Diyne)~68% rsc.org
Difluorocarbene PrecursorMetal-FreeDifluoromethyl Alkynyl Sulfide~68% rsc.org

Q & A

Q. What in silico tools predict the pharmacokinetic properties of 1,2,3-thiadiazole derivatives?

  • Methodological Answer : Software like SwissADME or pkCSM estimates absorption, distribution, metabolism, and excretion (ADME) parameters. For instance, logP values <3.5 correlate with improved oral bioavailability, while polar surface areas <140 Ų enhance blood-brain barrier penetration .

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